Thidiazuron

Descripción general

Descripción

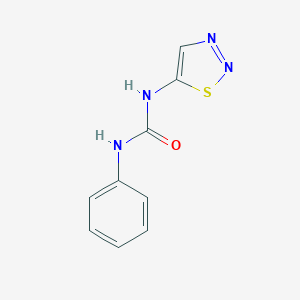

El tidiazurón, químicamente conocido como 1-fenil-3-(1,2,3-tiadiazol-5-il)urea, es un regulador del crecimiento vegetal ampliamente utilizado en la agricultura. Fue sintetizado por primera vez en 1967 por la empresa Schering Corporation en Alemania y luego registrado en 1976 como defoliante de algodón. El tidiazurón exhibe una actividad similar a la de las citoquininas, promoviendo diversas respuestas fisiológicas en las plantas, incluida la abscisión de las hojas, la regeneración de brotes y la embriogénesis somática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tidiazurón se puede sintetizar a través de la reacción de 5-amino-1,2,3-tiadiazol con isocianato de fenilo. La reacción generalmente ocurre en un solvente como la butanona bajo agitación hasta que los reactivos se disuelven por completo .

Métodos de producción industrial: En entornos industriales, el tidiazurón a menudo se produce en reactores a gran escala donde se mantiene un control preciso de la temperatura, la presión y las concentraciones de reactivos para garantizar un alto rendimiento y pureza. El producto final generalmente se formula en varios productos comerciales para uso agrícola .

Análisis De Reacciones Químicas

Tipos de reacciones: El tidiazurón se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El tidiazurón se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el tidiazurón en sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de tidiazurón oxidados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos de tidiazurón sustituidos .

Aplicaciones Científicas De Investigación

Plant Growth Regulation

1.1 Mechanism of Action

TDZ exhibits both auxin-like and cytokinin-like activities, making it a versatile tool in plant growth regulation. It enhances cell division and elongation, promotes shoot organogenesis, and induces somatic embryogenesis in various plant species .

1.2 In Vitro Applications

TDZ is widely used in tissue culture for the regeneration of recalcitrant species. For instance, it has been successfully applied to induce shoot organogenesis in African violet and Aloe vera, where it significantly increased shoot proliferation rates compared to other growth regulators .

Agricultural Applications

2.1 Cotton Defoliation

One of the primary uses of TDZ is as a defoliant in cotton production. It promotes leaf abscission by enhancing ethylene production and regulating auxin levels, thus improving harvest efficiency .

2.2 Fruit Development

TDZ has been shown to stimulate fruit growth, enhance ripening processes, and improve fruit quality across various crops:

- Mango: TDZ application resulted in increased fruit size and weight while maintaining quality indicators .

- Brassica napus (Rapeseed): TDZ treatment improved seed size and yield significantly, indicating its potential for enhancing agricultural productivity .

Medicinal Plant Applications

3.1 Enhancement of Metabolite Production

TDZ has been identified as an effective agent for increasing the levels of important metabolites in medicinal plants. Research indicates that TDZ can enhance the production of secondary metabolites in species like Coleonema pulchellum, suggesting potential applications in herbal medicine production .

Case Studies

Future Perspectives

Research continues to explore the broader implications of TDZ in agriculture and horticulture. Its dual role as a cytokinin-like compound opens avenues for innovative applications in crop management, particularly under stress conditions or in enhancing the quality of produce.

Mecanismo De Acción

El tidiazurón ejerce sus efectos imitando la actividad de las citoquininas, una clase de hormonas vegetales. Promueve la síntesis y acumulación de citoquininas endógenas, lo que lleva a diversas respuestas fisiológicas como la división celular, la regeneración de brotes y la abscisión de las hojas. El tidiazurón también modula los niveles de auxinas, otra clase de hormonas vegetales, lo que influye aún más en el crecimiento y desarrollo de las plantas .

Comparación Con Compuestos Similares

El tidiazurón es único entre los reguladores del crecimiento vegetal debido a su doble actividad, imitando tanto las citoquininas como las auxinas. Los compuestos similares incluyen:

Bencilaminopurina: Una citoquinina sintética utilizada para promover la división celular y la regeneración de brotes.

Cinetina: Otra citoquinina que promueve la división celular y retrasa la senescencia de las hojas.

Ácido indol-3-acético: Una auxina natural que regula varios aspectos del crecimiento y desarrollo de las plantas.

El tidiazurón destaca por su mayor potencia y su gama más amplia de efectos en comparación con estos compuestos similares .

Actividad Biológica

Thidiazuron (TDZ), a synthetic phenylurea compound, is widely recognized for its diverse biological activities, particularly in plant growth regulation and agricultural applications. This article explores the biological activity of TDZ, focusing on its mechanisms, effects on plant physiology, and potential therapeutic applications.

Overview of this compound

TDZ is primarily used as a plant growth regulator (PGR) and exhibits both auxin-like and cytokinin-like activities. It has been extensively studied for its role in promoting shoot organogenesis, somatic embryogenesis, and callus formation in various plant species. Additionally, TDZ has shown potential in enhancing fruit quality and yield in crops such as cotton and grape.

TDZ's biological activity is attributed to its ability to modulate various physiological processes in plants. Key mechanisms include:

- Cytokinin Activity : TDZ mimics cytokinin action, promoting cell division and differentiation. It enhances endogenous cytokinin levels, affecting morphogenetic responses in plants .

- Ethylene Production : TDZ treatment increases ethylene levels, which plays a crucial role in processes like leaf abscission and fruit ripening .

- Gene Regulation : TDZ influences the expression of genes related to gibberellin (GA) biosynthesis and catabolism, thus affecting shoot elongation and growth .

Induction of Morphogenesis

TDZ is particularly effective in inducing morphogenic responses in tissue cultures. Studies have shown that:

- Somatic Embryogenesis : TDZ promotes somatic embryogenesis in various species, including grape and blueberry . The concentration of TDZ can significantly affect the rate of embryogenesis.

- Shoot Organogenesis : In vitro studies demonstrate that low concentrations of TDZ facilitate shoot regeneration from explants .

| Plant Species | TDZ Concentration (mg/L) | Response Type | Reference |

|---|---|---|---|

| African Violet | 0.5 | Shoot organogenesis | |

| Grape | 1-5 | Somatic embryogenesis | |

| Cotton | 20-60 | Leaf abscission | |

| Blueberry | 0.5-2 | Shoot proliferation |

Impact on Fruit Quality

TDZ has been shown to enhance fruit quality by:

- Promoting Fruit Growth : In pear varieties, TDZ application resulted in increased fruit size and weight, attributed to enhanced cell division and expansion .

- Reducing Fruit Drop : TDZ treatments significantly decreased fruit drop rates, leading to higher yields .

1. Cotton Leaf Abscission

In cotton crops, TDZ was found to induce leaf abscission by increasing ethylene production and the activity of cell wall degrading enzymes. This mechanism is beneficial for improving harvest efficiency by synchronizing leaf drop with fruit maturity .

2. Antimicrobial Activity

Recent studies have reported that TDZ exhibits antimicrobial properties against various pathogens. For instance, it demonstrated antibiofilm activity against Candida albicans, suggesting potential applications in medical microbiology .

Future Perspectives

Despite extensive research on TDZ's effects on plant growth and development, the precise mechanisms underlying its action remain unclear. Future studies utilizing advanced techniques like metabolomics may provide deeper insights into its regulatory roles in plant morphogenesis and stress responses.

Propiedades

IUPAC Name |

1-phenyl-3-(thiadiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCYZXMHUIHAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032651 | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1] | |

| Record name | Thidiazuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density = 0.324 gm/cu cm at 20 °C /technical grade/ | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.30X10-11 mmHg at 25 °C | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

51707-55-2 | |

| Record name | Thidiazuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51707-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thidiazuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051707552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thidiazuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIDIAZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0091WH7STF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210.5 - 212.5 °C (decomposes) | |

| Record name | Thidiazuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary effects of Thidiazuron on plants?

A1: this compound exhibits strong cytokinin-like activity, primarily promoting cell division and differentiation in various plant species. It has been shown to induce shoot formation, stimulate somatic embryogenesis, enhance fruit set, and accelerate fruit ripening in a range of crops. [, , , , , ]

Q2: How does this compound compare to other cytokinins in terms of its effects?

A2: this compound often demonstrates higher potency and efficacy compared to naturally occurring cytokinins like benzyladenine (BA) and kinetin. For instance, in globe artichoke, TDZ was as effective as BA and kinetin in promoting shoot regeneration. [] In some cases, TDZ elicits specific responses not observed with other cytokinins. For example, in rushes (Restionaceae family), TDZ successfully induced somatic embryogenesis in Desmocladus flexuosus, while BA, zeatin, and 2iP were ineffective. []

Q3: Can you elaborate on the role of this compound in inducing leaf abscission?

A3: Research suggests that this compound-induced leaf abscission is mediated, in part, by increased endogenous ethylene production. Studies on cotton seedlings showed that this compound treatment significantly increased ethylene evolution from leaf blades and abscission zone explants, leading to leaf fall. This effect was mitigated by applying ethylene action or synthesis inhibitors. [, ]

Q4: How does this compound impact ethylene production in plants?

A4: Research indicates that this compound likely stimulates ethylene synthesis at a stage prior to the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Experiments on velvetleaf demonstrated that this compound, in conjunction with the plant pathogen Colletotrichum coccodes or its extract, synergistically increased ethylene production. This effect was not observed when ACC was supplied directly, suggesting that this compound's influence lies upstream in the ethylene biosynthesis pathway. []

Q5: Beyond ethylene, are there other plant hormones affected by this compound?

A5: Yes, studies on cotton (Gossypium hirsutum) revealed that this compound treatment resulted in altered levels of several plant hormones. It led to a decrease in indole-3-acetic acid, zeatin, and gibberellic acid, while increasing the concentrations of abscisic acid, jasmonic acid, and salicylic acid. These hormonal changes likely contribute to the defoliation process. []

Q6: How does this compound influence the biochemical processes in plants?

A6: this compound application has been shown to impact the activity of antioxidant and hydrolytic enzymes in plants. In cotton, treatment with this compound + Diuron reduced the activity of enzymes such as ascorbate peroxidase, peroxidase, catalase, superoxide dismutase, and cellulase in leaves, petioles, and bolls. These changes in enzyme activity are believed to contribute to the defoliation process. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C9H8N4OS, and its molecular weight is 220.25 g/mol.

Q8: Does the efficacy of this compound change when its application is delayed after mixing with other agrochemicals?

A8: Research suggests that the efficacy of this compound can be affected by delayed spray applications when mixed with certain agrochemicals. Studies showed that while the effectiveness of ethephon and this compound as defoliants was reduced after prolonged storage in solution, other combinations like diuron plus this compound were not significantly affected by mixing intervals. []

Q9: How do adjuvants influence the effectiveness of this compound?

A9: Studies on cotton have shown that the addition of adjuvants like crop oil concentrate and ammonium sulfate can enhance the efficacy of this compound as a defoliant. This improvement is attributed to increased absorption of this compound by the plant tissues when adjuvants are used. []

Q10: Does temperature affect the activity of this compound?

A10: Yes, temperature significantly influences this compound activity. Experiments demonstrated that leaf drop in cotton was significantly higher at higher temperatures (30/21 °C day/night) compared to lower temperatures (21/13 °C day/night) following this compound application. This suggests that warmer temperatures promote the efficacy of this compound as a defoliant. []

Q11: What analytical methods are commonly used for the detection and quantification of this compound residues?

A11: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for this compound residue analysis in various matrices, including grapes. [, ] UV spectrophotometry is another method employed for detecting this compound in cotton fibers, though it may be less sensitive compared to HPLC. []

Q12: What is known about the photodegradation of this compound?

A12: Studies have investigated the photolysis of this compound adsorbed on soil surfaces under simulated sunlight. The results provided insights into the photoproducts formed and the kinetics of this compound photodegradation, offering valuable information for understanding its environmental fate. []

Q13: Can this compound be used to break dormancy in plants?

A13: Yes, this compound has shown promise as a dormancy-breaking agent. Research on apples demonstrated that this compound effectively promoted bud break and advanced phenological stages, offering a potential alternative to traditional dormancy-breaking chemicals like hydrogen cyanamide. [, , ]

Q14: What are the potential benefits of using this compound in micropropagation?

A15: this compound has emerged as a valuable tool in plant micropropagation due to its potent cytokinin-like activity. It has been successfully employed to induce shoot proliferation in various plant species, including endangered orchids like Cryptocoryne elliptica [] and ornamental bamboos like Dendrocalamus asper. [] This promotes the rapid production of clonal plantlets, aiding in the conservation and commercial propagation of valuable plant species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.